(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone is a chemical compound recognized for its distinctive structure and potential applications in medicinal chemistry. This compound consists of a pyridine ring substituted with both an ethoxy and a methyl group, alongside a phenyl group linked through a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 241.29 g/mol. The compound is identified by the CAS number 1355216-39-5, highlighting its relevance in chemical databases and research.
The compound can be sourced from various chemical suppliers and is often utilized in pharmaceutical research due to its biological activities and potential therapeutic applications.
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone falls under the category of organic compounds, specifically within the subclasses of pyridines and ketones. It is also classified as a potential lead compound in drug development, particularly for its pharmacological properties.
The synthesis of (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
The synthetic routes can be optimized based on desired yields and purity levels, with conditions such as temperature, solvent choice, and reaction time being critical parameters .
The molecular structure of (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone features:
Key structural data
The synthesis of (6-ethoxy-5-methylpyridin-3-yl)(phenyl)methanone typically begins with strategic functionalization of the pyridine core. A common approach involves Friedel-Crafts acylation, where 5-ethyl-2-ethoxy-6-methylpyridin-3-amine undergoes benzoylation using benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). This method yields the target methanone with moderate regioselectivity (65-78%) but requires stringent anhydrous conditions [4]. Alternative routes employ ortho-lithiation techniques, where 2-ethoxy-5-methylpyridine is treated with n-butyllithium at -78°C, followed by reaction with benzaldehyde and oxidation to the ketone. This method achieves higher regioselectivity (>85%) but suffers from low yields (<50%) due to over-lithiation side reactions [1] [5].
Table 1: Comparison of Pyridine Core Functionalization Methods
Method | Key Reagent | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Friedel-Crafts Acylation | AlCl₃, Benzoyl Chloride | 65-78 | Moderate | Moisture sensitivity |
ortho-Lithiation | n-BuLi, Benzaldehyde | 35-50 | >85% | Cryogenic conditions, side products |
Directed ortho-Metalation | LTMP, B(OiPr)₃ | 70-82 | >90% | Requires DG installation |
Enantioselective introduction of the methanone group leverages chiral catalysts to control stereochemistry at proximal sites. Copper(I)-bis(oxazoline) complexes catalyze the asymmetric Friedel-Crafts reaction between 6-ethoxy-5-methylpyridine and phenyl glyoxal, achieving enantiomeric excess (ee) up to 92% for α-hydroxyketone intermediates. Subsequent deoxygenation yields the chiral methanone derivative [8]. For non-symmetric analogs, zinc triflate/chiral amine systems enable enantioselective acylation via dynamic kinetic resolution, affording ee values >88%. Catalyst loading optimization (typically 5-10 mol%) balances cost and efficiency, though substrate scope remains limited to electron-deficient pyridines [6] [8].
Table 2: Enantioselective Catalysts for Methanone Synthesis
Catalyst System | Substrate Class | ee (%) | Reaction |
---|---|---|---|
Cu(I)-(S)-t-BuBOX | 5-Methylpyridyl glyoxals | 88-92 | Asymmetric Friedel-Crafts |
Zn(OTf)₂/(R)-DMAP | Bromopyridinyl ketones | 85-90 | Dynamic kinetic resolution |
Pd(OAc)₂/(S,S)-Trost ligand | Vinylpyridines | 75-82 | Asymmetric Heck acylation |
Directed metalation strategies ensure precise positioning of ethoxy and methyl groups on the pyridine ring. Installation of a temporary N,N-diethylcarbamoyl directing group (DG) enables regioselective ortho-lithiation at C5 using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -40°C. Subsequent methylation with iodomethane introduces the methyl substituent with >95% regiocontrol. Ethoxy group placement is achieved via nucleophilic aromatic substitution (SNAr), where 5-methyl-3-bromo-2-hydroxypyridine reacts with iodoethane and Cs₂CO₃ in DMF at 80°C [1] [5]. Metalation efficiency depends on solvent polarity (THF > Et₂O) and electrophile reactivity (MeOTf > MeI) [3].
Key Optimization Parameters:
Suzuki-Miyaura coupling is prominent for constructing the aryl-methanone bond. (6-Ethoxy-5-methylpyridin-3-yl)boronic acid undergoes palladium-catalyzed coupling with benzoyl chloride using Pd(PPh₃)₄/Na₂CO₃ in toluene/water (4:1). This method affords yields up to 89% but requires careful boronic acid handling due to protodeboronation [4] [8]. Buchwald-Hartwig amination variants employ (6-ethoxy-5-methylpyridin-3-yl)amine and benzaldehyde under oxidative conditions (CuI/O₂), yielding imines that oxidize to ketones. Nickel catalysis (e.g., NiCl₂(dme)/dtbbpy) provides cost-effective alternatives for electron-rich pyridines, achieving 70-84% yields [8].
Table 3: Cross-Coupling Methods for Aryl-Methanone Bond Formation
Method | Catalyst System | Reagents | Yield (%) | Advantages |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | 82-89 | Broad substrate tolerance |
Buchwald-Hartwig | CuI, DMEDA, O₂ | Arylaldehyde/amine | 65-75 | Amine-directed selectivity |
Nickel-catalyzed | NiCl₂(dme), dtbbpy | Arylzinc chloride | 70-84 | Cost-effective for scale-up |
Prodrug derivatization targets the methanone carbonyl to enhance aqueous solubility. Ethyl carbonate prodrugs are synthesized by reacting the ketone with ethyl chloroformate and DMAP in acetonitrile, yielding water-soluble derivatives with 12-fold solubility increases (from 0.8 mg/mL to 9.6 mg/mL) [2]. Alternatively, amino acid conjugates (e.g., glycine, lysine) are formed via Steglich esterification using DCC/DMAP, improving intestinal permeability. In vitro hydrolysis studies show 98% prodrug conversion within 2 hours at pH 7.4, while glycosylated derivatives demonstrate pH-dependent release (t₁/₂ = 45 min at pH 5.0 vs. 8 hours at pH 7.4) [2] [6].
Prodrug Performance Metrics:
Table 4: Prodrug Derivatives for Bioavailability Enhancement
Prodrug Type | Synthetic Route | Aqueous Solubility (mg/mL) | Conversion t₁/₂ (min) |
---|---|---|---|
Ethyl carbonate | Ethyl chloroformate, DMAP | 9.6 | 15 (enzymatic) |
Glycine conjugate | DCC, N-Boc-glycine | 12.3 | 30 (pH 7.4) |
β-Glucosyl derivative | Koenigs-Knorr glycosylation | 14.8 | 45 (pH 5.0) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: